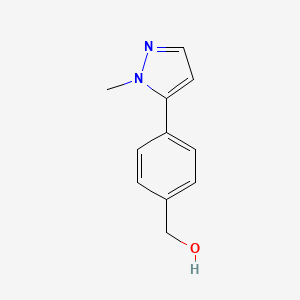

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[4-(2-methylpyrazol-3-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOIYABGDSYZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707173 | |

| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-18-6 | |

| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a robust and well-established synthetic route involving a Suzuki-Miyaura coupling followed by a selective reduction. Detailed experimental protocols for each step are provided, along with proposed methods for the comprehensive characterization of the final product and its intermediate. All quantitative data, including reagent quantities and expected spectroscopic characteristics, are summarized in structured tables for clarity. Additionally, a logical workflow of the synthesis is presented using a Graphviz diagram. This guide serves as a valuable resource for researchers aiming to synthesize and study this compound and its analogs.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that are widely recognized for their diverse pharmacological activities. The pyrazole moiety serves as a key structural motif in numerous approved drugs and clinical candidates, exhibiting properties such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The substitution pattern on the pyrazole ring and its appended phenyl group can significantly influence the biological profile of the molecule. (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol represents a versatile building block for the synthesis of more complex molecules, where the hydroxymethyl group can be further functionalized. This guide details a reliable two-step synthetic pathway to access this compound, starting from commercially available precursors.

Synthetic Pathway Overview

The proposed synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is a two-step process:

-

Step 1: Suzuki-Miyaura Coupling: The synthesis of the key intermediate, 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde, is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 1-methyl-1H-pyrazole-5-boronic acid or its pinacol ester.

-

Step 2: Reduction of the Aldehyde: The subsequent reduction of the aldehyde functional group in 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde using a mild and selective reducing agent, such as sodium borohydride, yields the target primary alcohol, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde

This procedure is based on a general Suzuki-Miyaura coupling protocol.

Reaction Scheme:

Procedure:

-

To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

To this suspension, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 4-Bromobenzaldehyde | 185.02 | 1 | 1.0 |

| 1-Methyl-1H-pyrazole-5-boronic acid | 125.92 | 1.2 | 1.2 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2 | 2.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |

Table 1: Reagents for the synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde.

Step 2: Synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

This procedure details the reduction of the aldehyde to a primary alcohol using sodium borohydride.[1][2][3][4]

Reaction Scheme:

Procedure:

-

Dissolve 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary to give (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | 186.21 | 1 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 1.5 |

Table 2: Reagents for the synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. The following are the expected characterization data.

4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (Intermediate)

| Property | Expected Value |

| Physical State | Off-white to yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ 10.0 (s, 1H, CHO), 7.9-7.5 (m, 5H, Ar-H and pyrazole-H), 6.4 (d, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ 192 (CHO), 145, 140, 136, 130, 129, 128, 107 (Ar-C and pyrazole-C), 37 (N-CH₃) ppm |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₀N₂O: 187.08; found: to be determined. |

| IR (KBr) | ν ~1690 cm⁻¹ (C=O stretching of aldehyde), ~2820 and 2720 cm⁻¹ (C-H stretching of aldehyde), ~1600 cm⁻¹ (C=C aromatic stretching) |

Table 3: Proposed characterization data for the intermediate aldehyde.

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol (Final Product)

| Property | Expected Value |

| Physical State | White solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ 7.5-7.3 (m, 5H, Ar-H and pyrazole-H), 6.3 (d, 1H, pyrazole-H), 4.7 (s, 2H, CH₂OH), 3.8 (s, 3H, N-CH₃), 2.0 (br s, 1H, OH) ppm |

| ¹³C NMR (CDCl₃) | δ 143, 141, 140, 129, 128, 127, 106 (Ar-C and pyrazole-C), 65 (CH₂OH), 37 (N-CH₃) ppm |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₂N₂O: 189.10; found: to be determined. |

| IR (KBr) | ν ~3300 cm⁻¹ (broad, O-H stretching), ~1600 cm⁻¹ (C=C aromatic stretching), ~1050 cm⁻¹ (C-O stretching) |

Table 4: Proposed characterization data for the final product.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care, away from sources of ignition.

-

All reactions should be performed in a fume hood.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. The two-step approach, involving a Suzuki-Miyaura coupling and a subsequent reduction, utilizes well-established and reliable chemical transformations. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers to successfully synthesize and verify this valuable chemical entity for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic pathways for pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are a key structural motif in numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This document details the most prominent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate their application in a research and development setting.

Core Synthesis Pathways

The synthesis of the pyrazole ring is primarily achieved through the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[4][5] The classical and most widely employed methods are the Knorr and Paal-Knorr syntheses, which utilize 1,3-dicarbonyl compounds as the key building blocks.[6][7] Modern advancements have introduced a variety of other effective methods, including multicomponent reactions and cycloadditions.[8][9]

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a cornerstone for pyrazole synthesis, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5][10] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[10][11] A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[10][11]

A variation of this reaction utilizes a β-ketoester, leading to the formation of a pyrazolone, a class of compounds with significant pharmaceutical applications, such as the analgesic antipyrine.[12][13]

General Reaction Scheme:

Caption: General mechanism of the Knorr pyrazole synthesis.

Paal-Knorr Pyrrole Synthesis (Adapted for Pyrazoles)

While the Paal-Knorr synthesis is classically known for the formation of furans and pyrroles from 1,4-dicarbonyls, a related condensation mechanism is fundamental to pyrazole synthesis using 1,3-dicarbonyls and hydrazines.[14][15] The mechanism involves the attack of the amine (hydrazine) on the protonated carbonyl to form a hemiaminal, followed by an attack of the second nitrogen on the other carbonyl group, leading to a diimine that dehydrates to the stable pyrazole.[12][14]

Logical Relationship of Paal-Knorr and Knorr Syntheses for Pyrazoles:

Caption: Relationship between Knorr and Paal-Knorr type syntheses for pyrazoles.

Synthesis from α,β-Unsaturated Carbonyls

α,β-Unsaturated aldehydes and ketones can also serve as the three-carbon component for pyrazole synthesis when reacted with hydrazines.[16] This method provides access to a different substitution pattern on the pyrazole ring compared to the 1,3-dicarbonyl routes.

Multicomponent Reactions

Modern synthetic strategies increasingly favor multicomponent reactions (MCRs) due to their efficiency and atom economy.[8] Several one-pot, three-component syntheses of substituted pyrazoles have been developed, for instance, by reacting a β-diketone, an aldehyde, and a hydrazine in a single step.[8][17] These methods often utilize catalysts to facilitate the tandem reactions.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 1,3,5-Substituted Pyrazoles via Knorr Synthesis [5]

-

Materials:

-

Substituted 1,3-diketone (e.g., acetylacetone derivatives) (1.0 eq)

-

Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

-

Ethanol or Glacial Acetic Acid

-

-

Procedure:

-

Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

-

Add the substituted hydrazine to the solution. If using a hydrazine salt, an equivalent of base may be required.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester [13]

-

Materials:

-

β-Ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate) (1.0 eq)

-

Hydrazine hydrate or phenylhydrazine (2.0 eq)

-

1-Propanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a suitable vial, combine the β-ketoester and the hydrazine.

-

Add 1-propanol as a solvent, followed by a few drops of glacial acetic acid.

-

Heat the reaction mixture with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction by TLC to confirm the consumption of the starting ketoester.

-

Once the reaction is complete, add water to the hot solution to induce precipitation of the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

Quantitative Data

The following tables summarize reaction conditions and yields for various pyrazole syntheses, providing a comparative overview of their efficiency.

Table 1: Synthesis of 1,3,5-Substituted Pyrazoles

| R¹ in Diketone | R² in Hydrazine | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| CH₃ | C₆H₅ | Acetic Acid/Ethanol | 1 | Reflux | >90 | [5] |

| CF₃ | C₆H₅ | N,N-dimethylacetamide | - | RT | 59-98 | [4] |

| CH₃ | H | Ethylene Glycol | - | RT | 70-95 | [4] |

| CH₃ | C₆H₅ | nano-ZnO | 0.5 | 80 | 95 | [5] |

Table 2: Modern Synthetic Approaches

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Three-Component | Cyclic β-diketone, arylglyoxal, arylhydrazone | p-TsOH, DMF, 70°C | High | [17] |

| Iodine-Catalyzed | Aldehyde hydrazones, electron-deficient olefins | I₂, TBHP, DMF, 80°C | 35 | [18] |

| Copper-Catalyzed | β,γ-unsaturated hydrazones | Cu(I) salt, O₂ | - | [18] |

| Silver-Catalyzed | Trifluoromethylated ynones, aryl/alkyl hydrazines | AgOTf, RT | up to 99 | [4] |

Pyrazole Derivatives in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][19] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological properties.[2] Pyrazole derivatives have demonstrated a wide range of biological activities, including:

-

Anti-inflammatory: Celecoxib is a well-known COX-2 inhibitor.[20]

-

Anticancer: Several pyrazole derivatives are being investigated as kinase inhibitors.[20]

-

Antimicrobial and Antifungal: The pyrazole nucleus is found in compounds with potent activity against various pathogens.[21]

The synthesis of diverse libraries of pyrazole derivatives remains a critical activity in the search for new therapeutic agents. The methodologies outlined in this guide provide a robust foundation for researchers and professionals in drug discovery to generate novel molecular entities for biological screening.

Experimental Workflow for Pyrazole Synthesis and Screening:

Caption: A typical workflow for the synthesis and evaluation of pyrazole derivatives in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 17. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrevlett.com [chemrevlett.com]

Physical and chemical properties of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of the pyrazole-containing compound, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Core Compound Information

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is a heterocyclic compound featuring a pyrazole ring linked to a phenylmethanol group. The presence of the pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.

IUPAC Name: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol CAS Number: 179055-18-6 Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point (°C) | ~ 99 | Predicted[1] |

| Boiling Point (°C) | ~ 363.6 ± 30.0 | Predicted[1] |

| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from related structures |

| pKa | ~ 14.12 ± 0.10 (hydroxyl proton) | Predicted[1] |

| logP | ~ 1.5 - 2.5 | Predicted |

Synthesis and Characterization

The synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol can be approached through established methods for the formation of substituted pyrazoles and subsequent functional group manipulations. A plausible synthetic route is outlined below.

General Synthetic Workflow

Caption: Synthetic workflow for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Experimental Protocols

Step 1: Synthesis of 5-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole

A mixture of 1-(4-(bromomethyl)phenyl)ethan-1-one and N,N-dimethylformamide dimethyl acetal is heated, typically under reflux, to form the intermediate enaminone, 1-(4-(bromomethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. Following the removal of the solvent, the crude enaminone is dissolved in a suitable solvent such as ethanol or acetic acid. Methylhydrazine is then added, and the mixture is heated to induce cyclization, affording the pyrazole ring. The product, 5-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole, can be purified by crystallization or column chromatography.

Step 2: Synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

The benzylic bromide from the previous step is then converted to the corresponding alcohol. This can be achieved via a nucleophilic substitution reaction with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in an aqueous solvent mixture, followed by careful neutralization. Alternatively, a milder hydrolysis can be performed using reagents like silver nitrate in aqueous acetone. The final product, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, is then isolated and purified, typically by column chromatography on silica gel.

Characterization

The structure and purity of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the methyl group on the pyrazole ring, the methylene protons of the alcohol, and the aromatic protons on both the pyrazole and phenyl rings.

-

¹³C NMR will provide signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol functional group.

Potential Biological Activity and Signaling Pathways

While specific biological data for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is not extensively documented, the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs with a wide range of therapeutic applications.[2][3] Pyrazole derivatives have been reported to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][3]

Based on the activities of other pyrazole-containing molecules, this compound could potentially modulate various signaling pathways implicated in disease. Two such pathways are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[4] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[4] Several pyrazole-containing compounds have been developed as inhibitors of JAK kinases.[4]

Caption: Potential inhibition of the JAK/STAT pathway.

MAP Kinase Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Pyrazole-based compounds have been investigated as inhibitors of key kinases within this pathway, such as p38 MAP kinase.[3]

Caption: Potential inhibition of the MAPK/ERK pathway.

Conclusion

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, its structural features suggest potential for biological activity, particularly in the context of kinase inhibition. Further investigation into its synthesis, characterization, and pharmacological profiling is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the utility of this and related pyrazole-containing compounds.

References

- 1. 179055-20-0 CAS MSDS ([4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Experimental Data for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol Currently Unavailable in Publicly Accessible Databases

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic and experimental data for the compound (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, as well as detailed synthesis protocols, no complete dataset could be retrieved.

This technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough resource on the spectroscopic properties and experimental procedures related to (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. However, the absence of this critical information in accessible scientific journals and databases precludes the creation of the detailed data tables and experimental workflows as originally planned.

While commercial vendors may list this compound or its isomers for sale, they typically do not provide the in-depth analytical data required for research and development purposes. The scientific literature that was accessed contained spectral information for a variety of other pyrazole derivatives, but none that precisely matched the requested molecule.

Therefore, at this time, a detailed technical guide including quantitative spectroscopic data, experimental protocols, and corresponding visualizations for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol cannot be generated. Researchers in need of this information may need to perform their own synthesis and spectroscopic characterization of the compound.

An In-depth Technical Guide on (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and plausible biological activities of the pyrazole-containing compound, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. While this specific molecule is not extensively documented in publicly available research, this guide extrapolates from the rich body of literature on related phenylpyrazole derivatives to offer insights for its potential applications in research and drug development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol |

| CAS Number | 179055-18-6 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

Experimental Protocols

While specific experimental data for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is limited, a plausible synthetic route can be devised based on established methodologies for similar pyrazole derivatives. Furthermore, a general protocol for evaluating its potential cytotoxic activity is presented.

Proposed Synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

The synthesis can be envisioned as a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group manipulations. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Detailed Methodology:

-

Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde:

-

To a solution of 1-(4-formylphenyl)ethan-1-one in an appropriate solvent such as toluene, an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added.

-

The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure to yield the crude enaminone intermediate.

-

The intermediate is then dissolved in a protic solvent like ethanol, and a slight excess of methylhydrazine is added.

-

The mixture is refluxed for several hours. After cooling, the product, 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, is isolated, for example by crystallization or column chromatography.

-

-

Synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol:

-

4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde is dissolved in a solvent such as methanol or ethanol.

-

The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise.

-

The reaction is stirred at room temperature until the aldehyde is fully consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. Purification can be achieved by recrystallization or silica gel chromatography.

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the potential anticancer activity of the title compound.

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-468, a triple-negative breast cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol (typically in a range from 0.1 to 100 µM) for 24 to 48 hours.

-

MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Biological Activities and Quantitative Data

| Compound | Biological Activity | Cell Line/Target | IC₅₀/Activity |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Anticancer | MDA-MB-468 | 14.97 µM (24h), 6.45 µM (48h)[1] |

| Pyrazole Derivative 10b | Anticancer | MCF-7, Colo-205, A549 | GI₅₀ < 0.1 µM[2] |

| Pyrazole Derivative 17a | Anticancer | A549 | IC₅₀ = 4.47 ± 0.3 µg/mL[2] |

| Pyrazole Derivative 17b | Anticancer | A549 | IC₅₀ = 3.46 ± 0.6 µg/mL[2] |

| Phenylpyrazole Derivative 32j | Anti-HIV | - | Six-fold more potent than lead compound[3] |

| Phenylpyrazole Derivative LC126 | MCL-1/BCL-2 Inhibition | - | Kᵢ = 13 ± 2.7 µM (MCL-1), Kᵢ = 10 ± 1.4 µM (BCL-2)[4] |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activities of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Potential Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-dependent apoptosis.

Caption: A hypothesized signaling pathway for pyrazole-induced apoptosis.

This proposed mechanism suggests that the compound could increase intracellular ROS levels, leading to mitochondrial dysfunction. This, in turn, can modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis, or programmed cell death. This pathway is a common mechanism of action for many anticancer agents, and its investigation would be a logical step in the biological evaluation of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Literature review of substituted pyrazole compounds in medicinal chemistry

An In-depth Technical Guide for Drug Discovery Professionals on the Therapeutic Applications of Substituted Pyrazole Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have led to its incorporation into a multitude of clinically successful drugs targeting a wide array of diseases.[3][4] Pyrazole derivatives are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][5] This technical guide provides a comprehensive review of substituted pyrazole compounds in medicinal chemistry, focusing on their therapeutic applications as kinase inhibitors and anti-inflammatory agents. It details quantitative structure-activity relationship (SAR) data, experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways to provide a practical resource for researchers in drug discovery and development.

Pyrazole Derivatives as Potent Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1][6] The pyrazole core has proven to be an exceptional framework for designing potent and selective kinase inhibitors, with several pyrazole-based drugs approved by the FDA for cancer treatment.[7][8] These compounds often function by competing with ATP for the binding site in the kinase domain.[9]

Targeting JAK, ALK, EGFR, and CDKs

Substituted pyrazoles have been successfully developed to target key kinase families, including Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][10][11]

-

Ruxolitinib , a potent inhibitor of JAK1 and JAK2, is used to treat myelofibrosis.[8][12] It functions by blocking the JAK-STAT signaling pathway, which is crucial for cell proliferation and inflammatory responses.[13]

-

Crizotinib is a selective inhibitor of ALK and c-MET, approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[9][14] It blocks constitutive ALK activation, leading to cell cycle arrest and apoptosis.[15][16]

-

Numerous pyrazole derivatives have shown significant inhibitory activity against EGFR , a key driver in many epithelial cancers. Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) displayed potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM.[17]

-

The cell cycle is often dysregulated in cancer, and pyrazole-based compounds have emerged as effective inhibitors of CDKs . For instance, compound 11 in a series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines showed potent inhibition of CDK2 with an IC₅₀ value of 0.45 µM.[18]

The following diagrams illustrate the mechanism of action for Ruxolitinib and Crizotinib on their respective signaling pathways.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Pyrazole Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Ruxolitinib | JAK1, JAK2 | ~3 | [19] |

| Crizotinib | ALK | 2.9 | [19] |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [11] |

| Compound 11b | JAK1, JAK2, JAK3 | 19.3, 11.2, 16.5 | [11] |

| Compound C5 | EGFR | 70 | [17][19] |

| Compound 22 | EGFR | 612.4 | [10] |

| Compound 23 | EGFR | 513.2 | [10] |

| Compound 6 | CDK2 | 460 | [18] |

| Compound 11 | CDK2 | 450 |[18] |

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 11b | HEL | Leukemia | 0.35 | [11] |

| Compound 11b | K562 | Leukemia | 0.37 | [11] |

| Compound C5 | MCF-7 | Breast | 0.08 | [17][19] |

| Compound 5 | MCF-7 | Breast | 8.03 | [18] |

| Compound 3f | MDA-MB-468 | Breast | 14.97 | [20] |

| Compound 22 | A549 | Lung | 4.35 | [10] |

| Compound 23 | HeLa | Cervical | 2.82 | [10] |

| Compound 10d | PC-3 | Prostate | 21.9 | [21] |

| Compound 5o | PC-3 | Prostate | 4.46 |[22] |

Pyrazole Derivatives as Anti-Inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives have been recognized for over a century, starting with the synthesis of Antipyrine.[23] The most prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and pain.[3] The mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation.[23]

Selective COX-2 Inhibition

The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[23] The diaryl heterocycle structure, characteristic of Celecoxib, has been a template for many new pyrazole-based COX-2 inhibitors. Structure-activity relationship studies have shown that substituents on the phenyl rings attached to the pyrazole core significantly influence potency and selectivity.[24][25]

Quantitative Data: Anti-Inflammatory Activity

The following table presents the COX-2 inhibitory activity of various substituted pyrazole compounds.

Table 3: Pyrazole Derivatives as COX-2 Inhibitors

| Compound ID | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|

| Celecoxib | 0.052 - 0.78 | 9.51 - 178.57 | [24][25] |

| Compound PYZ16 | 0.52 | 10.73 | [24][25] |

| Compound PYZ20 | 0.33 | - | [24][25] |

| Compound PYZ21 | 0.08 | - | [24] |

| Compound 15c | 0.059 | 98.71 | [26] |

| Compound 15d | 0.062 | 87.14 | [26] |

| Compound 26b | 0.044 | 11 | [27] |

| Compound PYZ31 | 0.020 | - |[25] |

Experimental Protocols

Reliable and reproducible experimental data are the foundation of drug discovery. This section provides generalized protocols for the synthesis and biological evaluation of substituted pyrazole compounds, based on common methodologies cited in the literature.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for synthesizing the 1,3,5-trisubstituted pyrazole core is the condensation of a 1,3-diketone intermediate with a substituted hydrazine.[3][4]

Protocol:

-

Synthesis of Chalcone Intermediate: To a solution of an appropriately substituted aromatic ketone and an aromatic aldehyde in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized to yield the chalcone.[28]

-

Cyclization to Pyrazole: The synthesized chalcone is dissolved in a suitable solvent such as glacial acetic acid or ethanol. A substituted hydrazine (e.g., phenylhydrazine hydrochloride) is added to the solution. The reaction mixture is refluxed for 4-8 hours.[3]

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The solid product that precipitates is collected by filtration, washed thoroughly with water to remove any acid, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole derivative.[18]

Biological Evaluation Protocols

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant kinase enzyme

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test Compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Prepare serial dilutions of the pyrazole test compounds in DMSO.

-

Add the diluted test compounds, a known positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add the kinase enzyme solution to all wells and incubate for 10-20 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be near the Kₘ value for the kinase.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data using non-linear regression analysis.

This assay assesses the cytotoxic or anti-proliferative effect of a compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test Compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure: [20]

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

The following day, treat the cells with various concentrations of the pyrazole compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Conclusion and Future Perspectives

The substituted pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, with a proven track record in producing effective therapeutics. Its synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases and cyclooxygenases, ensure its continued relevance in drug discovery. The data and protocols presented in this guide highlight the potent anticancer and anti-inflammatory activities of pyrazole derivatives.

Future research will likely focus on the development of pyrazole derivatives with enhanced selectivity to minimize off-target effects and the exploration of novel therapeutic areas. The combination of structure-based drug design, combinatorial chemistry, and high-throughput screening will continue to unlock the full potential of this remarkable heterocyclic core, leading to the discovery of next-generation medicines for a host of challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. PathWhiz [pathbank.org]

- 9. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

Technical Guide on the Safety and Handling of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No complete Safety Data Sheet (SDS) for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol (CAS No. 179055-18-6) was located. The following guidance is based on the safety profiles of structurally related compounds, including other pyrazole derivatives and substituted phenylmethanols. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical. This document is intended to supplement, not replace, institutional safety protocols.

Introduction

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is a heterocyclic aromatic alcohol with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are essential for ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency responses related to this compound.

Hazard Identification and Classification

While a specific GHS classification for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is not available, data from structurally similar compounds suggest the following potential hazards.

GHS Hazard Classification (Inferred from Analogues)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |

Signal Word: Warning

Precautionary Statements (Inferred from Analogues)

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |

| P264 | Wash skin thoroughly after handling.[1][3] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Physical and Chemical Properties

Limited specific data for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is available. The following table includes known information for the target compound and relevant data for a structural analogue, (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol.

| Property | Value for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol | Value for (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol (Analogue) |

| CAS Number | 179055-18-6 | Not specified |

| Molecular Formula | C11H12N2O[6] | C11H12N2O[7] |

| Molecular Weight | 188.23 g/mol [6] | 188.23 g/mol [7] |

| Appearance | Not specified | Solid[7] |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Flash Point | Not specified | Not applicable[7] |

| Solubility | Not specified | Not specified |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

| PPE Category | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield, especially when there is a risk of splashing.[10] |

| Skin Protection | Wear a flame-resistant lab coat that fully covers the arms. Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use and change them frequently.[9][10] |

| Respiratory Protection | If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

General Handling Practices

-

Avoid contact with eyes, skin, and clothing.[11]

-

Avoid ingestion and inhalation of the powder or its solutions.[8]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

-

Handle and open containers with care.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Protect from sunlight and moisture.[11]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[6][8][12] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[8] |

Accidental Release Measures

Small Spills

-

Solid: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Liquid: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal.[8]

-

Clean the spill area with a suitable solvent followed by soap and water.[8]

Large Spills

-

Evacuate the area and prevent entry.[2]

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Disposal Considerations

-

Dispose of all chemical waste, including contaminated consumables, in appropriately labeled, sealed containers for hazardous waste.[10]

-

Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.[10]

-

Do not dispose of this chemical down the drain or in regular trash.[10]

Experimental Protocols and Workflows

While no specific experimental protocols for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol were found, the following diagrams illustrate general best practices for handling potent chemical compounds in a laboratory setting.

Caption: General workflow for handling chemical compounds.

Caption: Emergency response decision tree for chemical incidents.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. angenechemical.com [angenechemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. nutrite.com [nutrite.com]

- 6. aobchem.com [aobchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Background of Novel Pyrazole Therapeutic Agents

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore in a wide array of therapeutic agents have earned it the designation of a "privileged structure." First synthesized in 1883, this scaffold is now integral to numerous FDA-approved drugs, highlighting its clinical significance in treating a spectrum of diseases, from inflammation and cancer to cardiovascular conditions.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrazole-based therapeutic agents, with a focus on their mechanisms of action and the experimental methodologies underpinning their development.

Key Therapeutic Areas and Mechanisms of Action

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] Their therapeutic efficacy often stems from their ability to selectively inhibit key enzymes and modulate critical signaling pathways implicated in disease pathogenesis.

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

A prominent class of pyrazole-based drugs is the selective COX-2 inhibitors. The most well-known example is Celecoxib , a non-steroidal anti-inflammatory drug (NSAID) widely used to treat arthritis and pain.[3] The mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[4] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with traditional NSAIDs.[4]

Anticancer Agents: Inhibiting Protein Kinases

The pyrazole scaffold is a key component in several targeted anticancer therapies that function by inhibiting protein kinases, enzymes that play a critical role in cell signaling and proliferation.

-

Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2), is used in the treatment of myelofibrosis.[3][5] By blocking the JAK-STAT signaling pathway, Ruxolitinib disrupts the abnormal cell signaling that drives the proliferation of malignant cells.[3][6]

-

Crizotinib is a multi-kinase inhibitor that targets ALK (Anaplastic Lymphoma Kinase) and ROS1, and is particularly effective in non-small cell lung cancer (NSCLC) patients with the EML4-ALK fusion oncogene.[4][7] Crizotinib binds to the ATP-binding pocket of the ALK fusion protein, inhibiting its kinase activity and downstream signaling pathways that promote tumor growth and survival.[4][7]

-

Hsp90 Inhibitors : Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous oncoproteins, including CDK4 and ERBB2.[8][9] Pyrazole-based compounds have been developed as potent Hsp90 inhibitors, leading to the degradation of these client proteins and subsequent inhibition of cancer cell proliferation.[8][9]

Data on Biological Activity

The following tables summarize the in vitro biological activity of representative novel pyrazole therapeutic agents against various targets and cell lines.

| Compound ID | Target | IC50 (µM) | Cell Line | Activity | Reference |

| Celecoxib | COX-2 | 0.04 | - | Potent and selective inhibition | [10] |

| COX-1 | 15 | - | [10] | ||

| Ruxolitinib | JAK1 | 0.0033 | - | Potent JAK1/2 inhibition | [6] |

| JAK2 | 0.0028 | - | [6] | ||

| Crizotinib | ALK | 0.02 | - | Potent ALK inhibition | [4] |

| Compound 1c | NO Production | 2.8 | RAW 264.7 | Potent anti-inflammatory | [2] |

| Compound 11c | NO Production | 4.2 | RAW 264.7 | Potent anti-inflammatory | [2] |

| Compound 15c | NO Production | 3.5 | RAW 264.7 | Potent anti-inflammatory | [2] |

| Compound 5b | COX-2 | 0.01 | - | Dual COX-2/5-LOX inhibitor | [8] |

| 5-LOX | 1.78 | - | [8] | ||

| Compound 161b | A-549 | 3.22 | A-549 | Potent anticancer activity | [11] |

| Compound 7t | Hsp90 | - | MCF-7 | Apoptosis induction | [12] |

| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 0.057 | - | Kinase inhibition | [13] |

| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 0.066 | - | Kinase inhibition | [13] |

| Macrocycle 8a | BMPR2 | 0.506 | - | Selective kinase inhibition | [14] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel therapeutic agents. The following sections provide representative protocols for the synthesis of a pyrazole derivative and its subsequent biological evaluation.

Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via a cyclocondensation reaction.[15]

Materials:

-

α,β-Unsaturated ketone (1.0 eq)

-

Substituted hydrazine hydrochloride (1.2 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (eluent)

Procedure:

-

To a solution of the α,β-unsaturated ketone (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.2 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1,3,5-trisubstituted pyrazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[10]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 80 µL of a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

-

Add 10 µL of the diluted test compounds or DMSO (for control) to the respective wells.

-

Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

-

96-well clear microplate

-

Multichannel pipette

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the intricate signaling pathways targeted by pyrazole-based drugs and the workflows for their discovery is essential for drug development professionals. The following diagrams, generated using Graphviz, illustrate these complex relationships.

References

- 1. atcc.org [atcc.org]

- 2. mdpi.com [mdpi.com]

- 3. academicstrive.com [academicstrive.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs and derivatives of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This document consolidates key data and methodologies to facilitate further research and development in this promising area.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and synthetic tractability allow for the creation of diverse molecular architectures with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on the derivatives of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, exploring their potential as targeted therapeutics, with a particular emphasis on their role as kinase inhibitors in oncology.

Synthetic Methodologies

The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the core structure of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol and its analogs, various synthetic routes have been established.

General Synthesis of the Pyrazole Core

A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of a substituted hydrazine with a β-diketone. The regioselectivity of the reaction is influenced by the nature of the substituents on both reactants and the reaction conditions.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

Materials:

-

Substituted phenylhydrazine hydrochloride

-

Appropriate β-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)

-

Glacial acetic acid or ethanol

-

Sodium acetate (optional, as a base)

Procedure:

-

A solution of the substituted phenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid or ethanol is prepared.

-

The β-diketone (1 to 1.2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the desired 1,3,5-trisubstituted pyrazole.

Synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol Analogs

The synthesis of the title compound and its analogs can be achieved through multi-step sequences, often involving the initial formation of a functionalized pyrazole intermediate followed by modifications to the phenyl ring. For instance, a common precursor is a pyrazole with a 4-bromophenyl substituent, which can then undergo functional group transformations.

Experimental Protocol: Synthesis of a Phenyl-Pyrazole Methanol Derivative

Materials:

-

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Formylation: To a solution of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, n-BuLi (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature. DMF (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

Reduction: The crude aldehyde is dissolved in methanol, and sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired (4-(1-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl))methanol.

Quantitative Biological Data

The biological activity of pyrazole derivatives has been extensively studied against various targets. This section summarizes the quantitative data for selected analogs, primarily focusing on their anticancer and antioxidant properties.

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives against Cancer Cell Lines

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4,4'-((3-Hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | RKO (Colon Carcinoma) | 9.9 ± 1.1 | [1] |

| 2 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | A2780 (Ovarian) | 0.127 - 0.560 (GI₅₀) | [2] |

| 3 | Pyrazole-based analog | HCT-116 (Colon Carcinoma) | 3.81 (GI₅₀) | [3] |

| 4 | Pyrazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 10.05 | [4] |

| 5 | Pyrazolo[1,5-a]pyrimidine derivative | HepG2 (Liver) | 17.12 | [4] |

| 6 | N-phenylpyrazolone derivative | HCT-116 (Colon Carcinoma) | 7.3 ± 0.47 | [5] |

| 7 | 1,3,5-Trisubstituted-1H-pyrazole | MCF-7 (Breast) | 3.9 - 35.5 | [6][7] |

Table 2: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound ID | Structure | Assay | IC₅₀ (µg/mL) | Reference |

| 8 | 4,4'-((3-Hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH Radical Scavenging | 6.2 ± 0.6 | [1] |

| 9 | 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivative | DPPH Radical Scavenging | - | [8] |

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds dissolved in methanol or DMSO

-

Ascorbic acid (as a positive control)

Procedure:

-

A 2 mL aliquot of the DPPH solution is mixed with 1 mL of various concentrations of the test compound.

-

The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

-